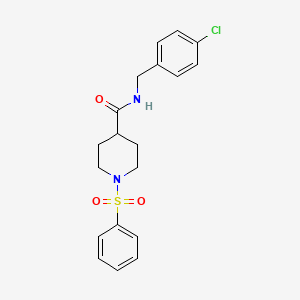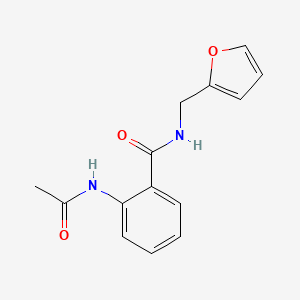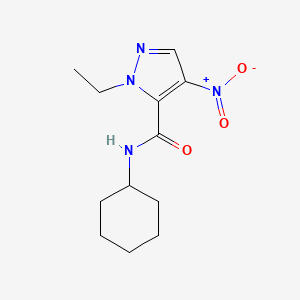![molecular formula C21H26N2O4S B3448143 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3448143.png)
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide
Overview
Description
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide, also known as OPB-9195, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. For example, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell differentiation. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell cycle arrest and apoptosis, and the inhibition of angiogenesis. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is its potent inhibitory effects on cancer cell growth and proliferation, which make it a potential candidate for the development of anticancer drugs. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide is its potential toxicity, which needs to be carefully evaluated in preclinical and clinical studies.
Future Directions
Several future directions for the study of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide can be identified. First, further studies are needed to elucidate the mechanism of action of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide, particularly with respect to its inhibitory effects on HDAC and AKT. Second, preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide as a potential therapeutic agent for cancer and inflammation. Third, further studies are needed to investigate the potential synergistic effects of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide with other drugs or therapies. Fourth, the development of novel analogs of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide with improved potency and selectivity may lead to the discovery of more effective therapeutic agents.
Scientific Research Applications
4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Several studies have demonstrated the inhibitory effects of 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide on the growth and proliferation of cancer cells, including breast cancer, colon cancer, and lung cancer. In addition, 4-[2-oxo-2-(1-piperidinyl)ethoxy]-N-(2-phenylethyl)benzenesulfonamide has been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c24-21(23-15-5-2-6-16-23)17-27-19-9-11-20(12-10-19)28(25,26)22-14-13-18-7-3-1-4-8-18/h1,3-4,7-12,22H,2,5-6,13-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWPBNOVFKUKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2-piperidin-1-ylethoxy)-N-(2-phenylethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-cyclopentyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3448071.png)
![N-(4-chlorobenzyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3448079.png)

![ethyl 4-[2-(4-chlorophenoxy)-2-methylpropanoyl]-1-piperazinecarboxylate](/img/structure/B3448086.png)
![5-[1-(4-chlorophenoxy)-1-methylethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3448090.png)

![N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448099.png)
![ethyl 2-{[(2-oxobenzo[cd]indol-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B3448105.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(3-methoxy-phenyl)-methanesulfonamide](/img/structure/B3448109.png)
![N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B3448116.png)
![2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3448132.png)

![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B3448150.png)
